
Bacilysocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacilysocin is a carboxylic ester resulting from the formal condensation of the carboxylic acid group of 12-methyltetradecanoic acide with one of the primary alcoholic hydroxy groups of glycerophosphoglycerol. An antibiotic obtained from Bacillus subtilis 168, it has particular activity against certain fungi. The stereochemistries of the hydroxy groups at positions C-2 and C-2' and the methyl group at position C-12 have not been determined. It has a role as an antimicrobial agent, an antibacterial agent, an antifungal agent and a metabolite. It is a monoacylglycerol phosphate, a carboxylic ester and a member of glycerophosphoglycerols. It derives from a 12-methyltetradecanoic acid.
Applications De Recherche Scientifique
Antibiotic Properties and Biosynthesis
Bacilysocin, identified as a novel phospholipid antibiotic produced by Bacillus subtilis 168, demonstrates antimicrobial activity, particularly against certain fungi. The structure of this compound has been elucidated as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol. Its production begins post-growth and before the formation of heat-resistant spores. The biosynthesis of this compound involves the ytpA gene, and its disruption not only blocks this compound production but also impairs sporulation (Tamehiro et al., 2002).
Broad Applications of Bacteriocins
This compound, as a type of bacteriocin, has seen expanded applications beyond traditional roles as food preservatives. Recent studies suggest their potential in developing next-generation antibiotics, novel carrier molecules, cancer treatment, and in regulating quorum sensing. These applications are primarily focused on bacteriocins from Gram-positive microorganisms like Bacillus species (Chikindas et al., 2018).
Diversity in Bacillus Bacteriocins
The genus Bacillus is known for producing various antimicrobial substances, including this compound. These bacteriocins, especially lantibiotics, have been studied for their structure, genetic determinants, and biosynthesis. They present a broad spectrum of inhibition, potentially targeting Gram-negative bacteria, yeasts, or fungi, in addition to Gram-positive species. This makes them significant for applications in food preservation as natural preservatives and in health as alternatives to conventional antibiotics (Abriouel et al., 2011).
Food Microbiology and Preservation
This compound's antimicrobial properties make it useful in food microbiology. It can be utilized to direct or prevent the development of specific bacterial species in food, thereby aiding in preservation and safety. This aligns with the growing consumer demand for minimally processed, natural foods (Cotter et al., 2005).
Antibiotic Activation in Bacillus spp.
Research indicates that mutations in Bacillus subtilis that confer drug resistance can result in overproduction of this compound. This finding suggests a potential strategy to activate the production of antimicrobial substances in Bacillus spp., which could have implications for the development of new antibiotic compounds (Tojo et al., 2015).
Potential in Pharmaceutical Applications
The stability and diversity of bacteriocins like this compound make them promising candidates for pharmaceutical applications. They have been explored for extending food preservation, treating pathogenic diseases, and even in cancer therapy. Their potential as alternatives to traditional antibiotics, especially in treating drug-resistant pathogens, is a significant area of research (Yang et al., 2014).
Propriétés
Formule moléculaire |
C21H43O9P |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate |
InChI |
InChI=1S/C21H43O9P/c1-3-18(2)12-10-8-6-4-5-7-9-11-13-21(25)28-15-20(24)17-30-31(26,27)29-16-19(23)14-22/h18-20,22-24H,3-17H2,1-2H3,(H,26,27) |
Clé InChI |
DIGHTWUQPWHBPG-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |
SMILES canonique |
CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |
Synonymes |
1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol bacilysocin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


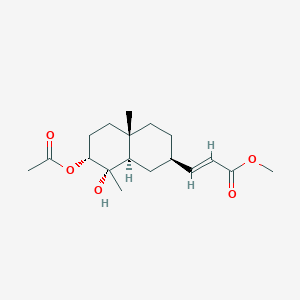
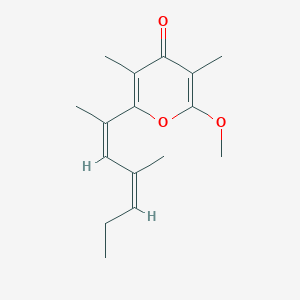

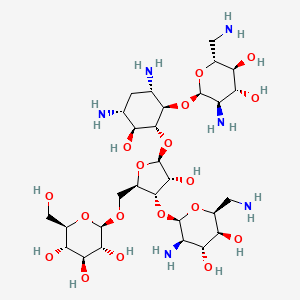
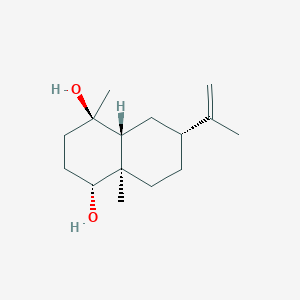
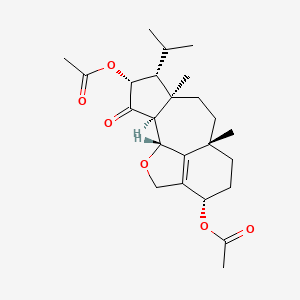

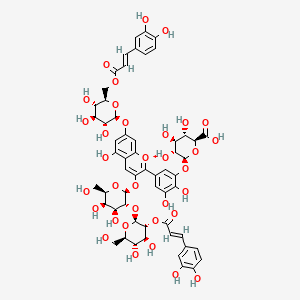
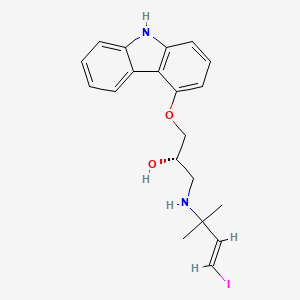
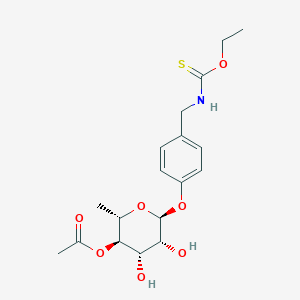

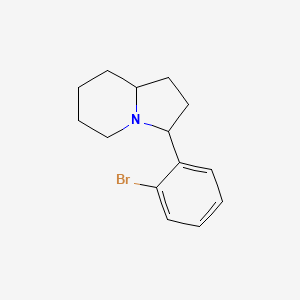
![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
